molecular formula C4H9BrO B043962 2-Bromoethyl ethyl ether CAS No. 592-55-2

2-Bromoethyl ethyl ether

Cat. No. B043962
CAS RN: 592-55-2
M. Wt: 153.02 g/mol
InChI Key: MMYKTRPLXXWLBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromoethyl ethers typically involves bromination, demethylation, reduction, and etherification processes. A notable example is the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether from vanillin, which showcases the etherification step in producing bromoethyl ethers with potential bioactivities (Zhang Li-xin, 2009). This synthesis route highlights the versatility and complexity of creating such compounds.

Molecular Structure Analysis

The molecular structure of bromoethyl ethers is key to their reactivity and function. For example, the structure of thiocalix[4] arenes synthesized from bromocalix[4]arene methyl ether indicates the influence of molecular configuration on the compound's properties and potential applications in synthesis and materials science (Hamada et al., 1990).

Chemical Reactions and Properties

Bromoethyl ethers participate in various chemical reactions, such as the Cannizzaro reaction facilitated by magnesium bromide ethyl etherate and triethylamine, showcasing their reactivity towards aldehydes under mild conditions (Abaee et al., 2005). Additionally, their involvement in Grignard coupling reactions demonstrates their utility in organic synthesis, offering pathways to functionalized compounds (Tamao et al., 1976).

Physical Properties Analysis

The physical properties of bromoethyl ethers, such as boiling points, solubility, and density, are crucial for their application in synthesis. The vibrational spectra and rotational isomerism studies of 2-chloro-, 2-bromo-, and 2-iodoethyl methyl ethers provide insights into the physical characteristics and molecular behavior of these compounds (Matsuura et al., 1977).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other reagents, define the scope of applications for bromoethyl ethers. Their role in the electrophilic cyclization reactions for the synthesis of highly functionalized compounds illustrates the strategic importance of their chemical properties in organic synthesis (Wang et al., 2014).

Scientific Research Applications

  • Reactivity and Adduct Formation : 2-bromovinyl ethyl ether can form adducts with hexachlorocyclopentadiene, and its cis isomer can form adducts with cyclopentadiene, yielding specific compounds (Shostakovskii, Shmonina, & Tikhomirova, 1963).

  • Etherification Processes : Etherification of ethyl 2-bromoisobutyrate with potassium 4-benzyloxyphenoxide, in the presence of potassium iodide, effectively prevents hydrolysis side reactions. This is achieved using solid-liquid phase-transfer catalysis (Yang, Wu, & Li, 2000).

  • Biological Activities : A novel bromophenol, found in the marine red alga Symphyocladia latiuscula, exhibits inhibitory activity against Staphylococcus aureus (Xu, Song, Fan, Fang, & Shi, 2009).

  • Synthesis of Bioactive Bromophenol : 3-bromo-4,5-dihydroxybenzyl ethyl ether, a potential bioactive bromophenol, has been synthesized from vanillin through a series of reactions including bromination, demethylation, reduction, and etherification (Li, 2009).

  • Anesthetic Ether Constituents : A-dibromovinylethyl ether, a major product in commercial anesthetic ethers, has been identified as a significant constituent (King, 1927).

  • Electrochemical Radical Cyclization : The electrochemical radical cyclization of bromo acetals is feasible under neutral conditions and can be applied to various bromo acetals (Inokuchi et al., 1994).

  • Manufacture of Pharmaceutical Ingredients : Cyclohexyl enol ether, related to 2-Bromoethyl ethyl ether, is suitable for large-scale production of imidazolecarboxaldehydes, offering stability for use in pharmaceutical ingredient synthesis (Connolly et al., 2010).

  • Electrochemical Reactions : The electrochemical reductive coupling of 2-chloroethanol and 2-bromoethanol to 1,4-butanediol, while technically feasible, faces challenges due to unstable intermediates and ether formation (Cipris, 1978).

Safety And Hazards

2-Bromoethyl ethyl ether is highly flammable . It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its vapors or spray mist, avoid contact with skin, eyes, and clothing, and to use only in well-ventilated areas . In case of fire, CO2, dry chemical, or foam is recommended for extinction .

properties

IUPAC Name

1-bromo-2-ethoxyethane
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InChI

InChI=1S/C4H9BrO/c1-2-6-4-3-5/h2-4H2,1H3
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InChI Key

MMYKTRPLXXWLBC-UHFFFAOYSA-N
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Canonical SMILES

CCOCCBr
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Molecular Formula

C4H9BrO
Record name 2-BROMOETHYL ETHYL ETHER
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DSSTOX Substance ID

DTXSID2060464
Record name Ethane, 1-bromo-2-ethoxy-
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Molecular Weight

153.02 g/mol
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Physical Description

2-bromoethyl ethyl ether appears as a colorless liquid. Vapors are heavier than air., Colorless liquid; [CAMEO]
Record name 2-BROMOETHYL ETHYL ETHER
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Record name 2-Bromoethyl ethyl ether
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Product Name

2-Bromoethyl ethyl ether

CAS RN

592-55-2
Record name 2-BROMOETHYL ETHYL ETHER
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Record name 1-Bromo-2-ethoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
FB Tutwiler, RL McKee - Journal of the American Chemical …, 1954 - ACS Publications
… ether at 35 and somewhat impure 2-bromoethyl ethyl ether at 25 have been measured also. … -chloroethyl ethyl ether and the impure 2bromoethyl ethyl ether the following procedure was …
Number of citations: 20 pubs.acs.org
YH Kim, KH Engesser - Applied and environmental microbiology, 2004 - Am Soc Microbiol
… ether > 2-chloroethyl ethyl ether ≈ 2-bromoethyl ethyl ether ≈±1,2-dichloroethyl ethyl ether … than those of 2-chloroethyl ethyl ether, 2-bromoethyl ethyl ether, and ±1,2-dichloroethyl ethyl …
Number of citations: 33 journals.asm.org
J Terao, Y Kato, N Kambe - Chemistry–An Asian Journal, 2008 - Wiley Online Library
… 2-Bromoethyl ethyl ether also gave the corresponding product 2 e in high yield (Table 1, entry 1). The use of n-octyl Grignard reagent in place of the n-butyl Grignard reagent afforded 2 f …
Number of citations: 36 onlinelibrary.wiley.com
R Ballini, E Marcantoni, M Petrini - The Journal of Organic …, 1992 - ACS Publications
… After the mixture was stirred for 20 min 2bromoethyl ethyl ether (4.0 g, 26.1 mmol) was added, and the solution was heated at 80 C for 5 h. Excess NaH was destroyed by addition of …
Number of citations: 134 pubs.acs.org
B Yang, Q Zhang, Y Fei, F Zhou, P Wang, Y Deng - Green Chemistry, 2015 - pubs.rsc.org
… work, we describe a new strategy for ionic liquidization of betaine by the O-alkylated reaction of betaine and 1-bromobutane, 2-bromoethyl methyl ether and 2-bromoethyl ethyl ether to …
Number of citations: 42 pubs.rsc.org
KR Shokry - 2011 - utpedia.utp.edu.my
… 2-bromoethyl ethyl ether and 3-phenoxypropyl bromide were used to synthesize [CzCN-2-DEEim]… and Process Reaction of 2-bromoethyl ethyl ether Description 2-bromoethyl ethyl ether …
Number of citations: 4 utpedia.utp.edu.my
AE Rashad, AH Shamroukh, RE Abdel-Megeid… - European journal of …, 2010 - Elsevier
… Thus, when the potassium salt of compound 7 (generated in situ) was coupled with some bromoalkyl reagents like bromomethane, 2-bromoethyl methyl ether or 2-bromoethyl ethyl ether…
Number of citations: 125 www.sciencedirect.com
H Yamamoto, S Shinkai - Chemistry letters, 1994 - journal.csj.jp
… These compounds were treated with ethyl bromide, bromo acetate, or 2bromoethyl ethyl ether in THF (but in DMF for 1,3-alternate-5a:Et and 1,3-alternate-5b:Et) in the presence of NaH (…
Number of citations: 139 www.journal.csj.jp
PL Creger - Journal of the American Chemical Society, 1967 - ACS Publications
The addition of isobutyric acid, 1 (R= CH3), to lithium diisopropylamide, prepared from «-butyllithium and diisopropylamine, in tetrahydrofuran-heptane (hexane) at 0 produced 2 (R= …
Number of citations: 207 pubs.acs.org
GT Chen, CH Wang, JG Zhang, Y Wang… - …, 2010 - ACS Publications
… One equivalent of 2-bromoethyl ethyl ether to NVP was used. The product was purified using a silica column with ethyl acetate/petroleum ether (1:5 v/v) as eluent. R f : 0.31, yield: 1.94 g …
Number of citations: 40 pubs.acs.org

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